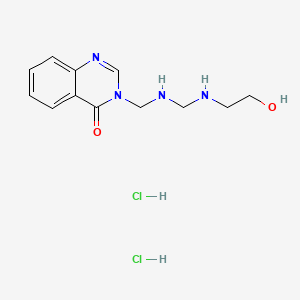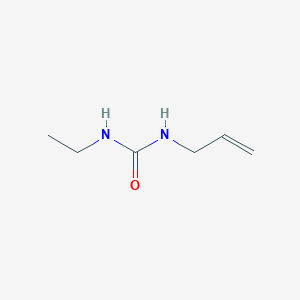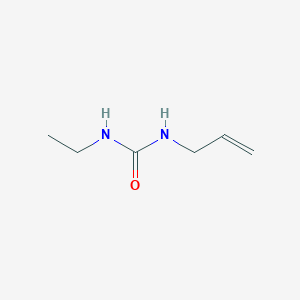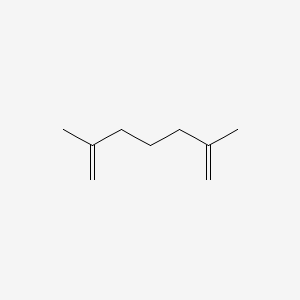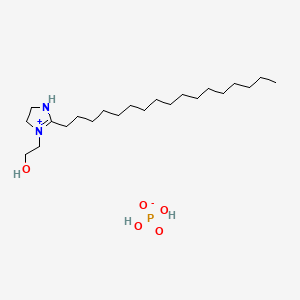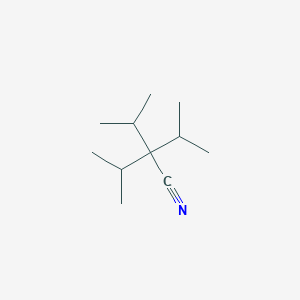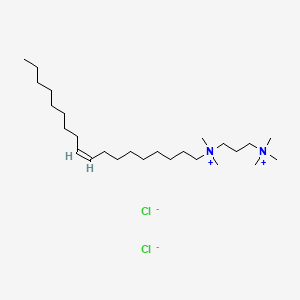
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing the yield and purity of the final product .
化学反応の分析
Types of Reactions
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
科学的研究の応用
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
類似化合物との比較
Similar Compounds
- 2-(1-adamantyl)-N-methylethanamine hydrochloride
- 2-(1-adamantyl)-N-methylethanamine
Uniqueness
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is unique due to its specific structural features, which include the adamantane cage-like structure and the presence of both methylaminoethyl and phenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
52582-99-7 |
|---|---|
分子式 |
C19H28ClN |
分子量 |
305.9 g/mol |
IUPAC名 |
N-methyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H27N.ClH/c1-20-8-7-19-12-14-9-15(13-19)11-17(10-14)18(19)16-5-3-2-4-6-16;/h2-6,14-15,17-18,20H,7-13H2,1H3;1H |
InChIキー |
NWEOHFSKEFZFOY-UHFFFAOYSA-N |
正規SMILES |
CNCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


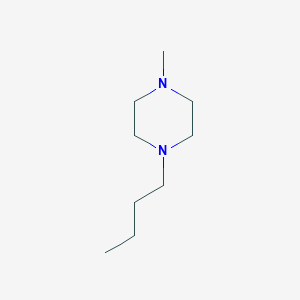

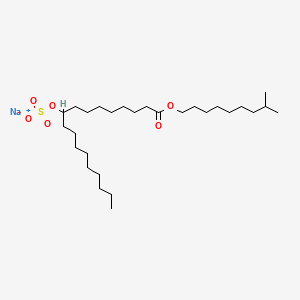
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

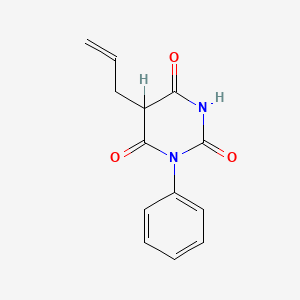
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
